Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is a chemical compound with the molecular formula C11H17NO3. It is a derivative of furan, a heterocyclic organic compound, and contains a sec-butylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with sec-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but contains a fluorinated phenyl group, which may impart different biological activities.
Methyl furan-2-carboxylate: A simpler derivative of furan, lacking the sec-butylamino group, and used in different chemical applications.
Uniqueness
Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the compound's biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the chemical formula C₁₁H₁₇NO₃ and features a furan ring, an amine group, and an ester functional group. Its unique structure is believed to contribute to its biological activities.
1. Antimicrobial Activity
Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.
Research Findings:
- A study demonstrated that furan derivatives possess effectiveness against various bacterial strains, suggesting that this compound may also show similar activity.
- The minimum inhibitory concentration (MIC) values for related furan compounds ranged from 7.8 to 46.9 μg/mL against multi-drug resistant bacteria .
Table 1: Antimicrobial Activity of Furan Derivatives
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Related Furan Compound A | 20 | E. coli |
Related Furan Compound B | 15 | Staphylococcus aureus |
2. Anti-inflammatory Effects
Preliminary research suggests that this compound may have anti-inflammatory properties.
Case Studies:
- In vitro studies using cell lines have shown that certain furan derivatives can inhibit the production of pro-inflammatory cytokines, indicating a potential mechanism for anti-inflammatory action.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction: The compound may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation: It could interact with various receptors, modulating signaling pathways within cells.
- Gene Expression Alteration: There is potential for this compound to influence gene expression related to inflammation and microbial resistance.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 5-methylfuran-2-carboxylate | Methyl group at position 5 | Moderate antimicrobial |
Methyl 5-(propylamino)methylfuran | Propyl group instead of butan-2-amino | Lower antimicrobial |
Future Research Directions
Further investigation into the biological activity of this compound is warranted. Key areas for future research include:
- In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profile.
- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials: Exploring its potential therapeutic applications in treating infections or inflammatory diseases.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
XBGIGYSTIRRWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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